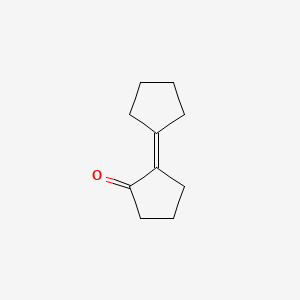

2-Cyclopentylidenecyclopentanone

Overview

Description

2-Cyclopentylidenecyclopentanone (CAS: 825-25-2) is a bicyclic ketone characterized by a cyclopentanone core fused with a cyclopentylidene moiety via a conjugated double bond. This structure imparts unique reactivity and stability, making it valuable in organic synthesis and industrial applications. The compound is synthesized through base-catalyzed condensation of cyclopentanone under reflux conditions with aqueous sodium hydroxide, yielding 70% efficiency after distillation . Its primary application lies in the fragrance and flavor industry, where it serves as a precursor for hydrogenated derivatives like 2-cyclopentylcyclopentanone, which exhibits fresh, cool olfactory properties ideal for perfumes and oral care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylidenecyclopentanone can be synthesized through the condensation of cyclopentanone with n-valeric aldehyde in the presence of an alcoholic solution of piperidine. The reaction conditions typically involve heating the mixture to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow systems. For instance, the isomerization of 2-pentylidenecyclopentanone to 2-pentylcyclopent-2-en-1-one can be performed in a fixed-bed glass reactor with grade A alumina at temperatures ranging from 300°C to 320°C .

Chemical Reactions Analysis

Aldol Condensation and Self-Condensation

2-CPC serves as a key intermediate in aldol condensation reactions. Its synthesis often involves cyclopentanone self-condensation catalyzed by solid bases:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|---|---|

| 4MgCO₃·Mg(OH)₂·4H₂O | 180 | 76.7 | 83.5 | 92.93 | |

| Ethanolamine acetate (EAOAc) | 120 | 83.5 | – | – | |

| Hydrotalcites (e.g., CHT/ACM) | 220 | 65–70 | 85–90 | – |

Key findings :

-

Mg-based catalysts achieve high yields due to optimal basicity and accessibility of active sites .

-

EAOAc ionic liquids enhance cyclopentanone dimerization efficiency under mild conditions .

-

Hydrotalcite catalysts (e.g., CHT/ACM) enable continuous-flow systems with low deactivation rates .

Hydrogenation and Reduction

Catalytic hydrogenation of 2-CPC produces saturated derivatives for industrial applications:

Reaction pathway :

Conditions :

Products :

-

2,5-Dicyclopentylcyclopentanone : Used in high-density jet fuel additives .

-

2,5-Dicyclopentylcyclopentanol : Obtained via subsequent NaBH₄ or LiAlH₄ reduction .

Isomerization

Thermal isomerization converts 2-CPC to structurally related compounds:

Catalytic Cross-Condensation

2-CPC participates in cross-aldol reactions with aldehydes (e.g., heptanal) to form hybrid dimers:

| Catalyst | Heptanal Conversion (%) | Selectivity for 2-Heptylidenecyclopentanone (%) |

|---|---|---|

| MgO | 91 | 47 |

| ZnO | 99 | 51 |

| Zn–Al oxide | 95 | 54 |

Conditions : 100–120°C, 1 atm, 7 h .

Major product : 2-Heptylidenecyclopentanone, a precursor for surfactants and polymers .

Kinetic and Thermodynamic Insights

Scientific Research Applications

Organic Synthesis

2-Cyclopentylidenecyclopentanone serves as an important intermediate in the synthesis of complex organic compounds. Its unique structure allows for various transformations that are critical in organic chemistry:

- Diels-Alder Reactions : The compound can participate in cycloaddition reactions to form six-membered rings.

- Michael Additions : It acts as a Michael acceptor due to its unsaturated carbonyl group.

Research has indicated that this compound has potential biological applications, particularly in medicinal chemistry:

- Peptidase IV Inhibition : The compound has been explored for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 can lead to increased levels of incretin hormones, which help regulate insulin secretion and improve glycemic control in type 2 diabetes patients.

Mechanism of Action : The binding of this compound to the active site of DPP-4 prevents the enzyme from degrading incretin hormones, thus prolonging their action and enhancing insulin secretion post-meal .

Industrial Applications

In addition to its roles in research, this compound is utilized in various industrial applications:

- Synthetic Fragrances : The compound is used as a building block in the production of synthetic fragrances due to its pleasant odor profile.

- Fuel Blends : It is incorporated into fuel formulations to enhance octane ratings and reduce exhaust toxicity .

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits DPP-4 activity in cell cultures, leading to significant improvements in insulin secretion compared to control groups.

- Animal Models : In diabetic rat models, administration of this compound resulted in lower blood glucose levels and improved metabolic parameters, supporting its potential as a therapeutic agent for diabetes management .

Mechanism of Action

The mechanism of action of 2-cyclopentylidenecyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of peptidase IV inhibitors, it acts by inhibiting the enzyme’s activity, thereby regulating glucose levels in the body . The exact pathways and molecular targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural similarities with 2-cyclopentylidenecyclopentanone but differ in substituents, functional groups, or ring systems:

2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS: 5682-82-6)

- Molecular Formula : C₁₅H₂₀O

- Structure: Features two cyclopentylidene groups attached to the cyclopentanone ring, increasing steric hindrance and conjugation.

- Applications : Primarily an intermediate in organic synthesis.

- Hazards: No significant physical or health hazards classified, though toxicological data remain incomplete .

2-Cyclopentenone (CAS: 930-30-3)

- Molecular Formula : C₅H₆O

- Structure: A monocyclic α,β-unsaturated ketone with a single double bond.

- Reactivity: Highly reactive due to the electron-deficient enone system, facilitating Michael additions and Diels-Alder reactions .

- Applications : Key building block in pharmaceuticals and agrochemicals.

2-N-Heptylcyclopentanone

- Structure: A cyclopentanone derivative with a linear heptyl substituent at the 2-position.

- Properties : Enhanced lipophilicity and stability due to the long alkyl chain, making it suitable for hydrophobic drug intermediates .

2-Ethylcyclopentanone (CAS: 4971-18-0)

- Molecular Formula : C₇H₁₂O

- Molecular Weight : 112.17 g/mol

- Structure: A simple alkyl-substituted cyclopentanone with an ethyl group.

- Applications : Used in flavorings and as a solvent due to its low molecular weight and volatility .

2-Cyclopentyl-cyclopentanone

- Structure: Hydrogenated derivative of this compound, with a saturated cyclopentyl group.

- Applications: Valued in perfumery for its mild, woody aroma, contrasting with the sharper notes of the unsaturated parent compound .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 825-25-2 | C₁₀H₁₂O¹ | 148.20 | Conjugated bicyclic enone system |

| 2,5-Di(cyclopentylidene)cyclopentan-1-one | 5682-82-6 | C₁₅H₂₀O | 216.32 | Dual cyclopentylidene substituents |

| 2-Cyclopentenone | 930-30-3 | C₅H₆O | 82.10 | α,β-unsaturated monocyclic ketone |

| 2-N-Heptylcyclopentanone | N/A | C₁₂H₂₂O | 182.30 | Long alkyl chain enhancing solubility |

| 2-Ethylcyclopentanone | 4971-18-0 | C₇H₁₂O | 112.17 | Short alkyl substituent |

Biological Activity

2-Cyclopentylidenecyclopentanone (2-CPC), with the molecular formula C₁₀H₁₄O, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of 2-CPC, focusing on its mechanisms, applications, and related research findings.

Chemical Structure and Properties

2-CPC features a bicyclic structure derived from cyclopentanone, which contributes to its unique chemical properties. The compound's structure includes an α,β-unsaturated carbonyl group, making it a versatile intermediate in various chemical reactions, including Diels-Alder cycloadditions and Michael additions.

Peptidase IV Inhibition

One of the most notable biological activities of 2-CPC is its potential as a peptidase IV inhibitor , which has implications for the treatment of type 2 diabetes. Peptidase IV (also known as Dipeptidyl Peptidase-4 or DPP-4) plays a crucial role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion. Inhibition of this enzyme can lead to increased levels of these hormones, thereby improving glycemic control in diabetic patients .

Mechanism of Action : The mechanism involves the binding of 2-CPC to the active site of peptidase IV, preventing the enzyme from cleaving incretin hormones. This results in prolonged action of these hormones, enhancing insulin secretion post-meal and reducing blood glucose levels .

Synthesis and Reaction Pathways

Research indicates that 2-CPC can be synthesized through various methods, including aldol condensation and Claisen condensation reactions. These synthetic pathways are crucial for developing derivatives with enhanced biological activity.

Common Reactions :

- Oxidation : Converts 2-CPC into corresponding ketones or carboxylic acids.

- Reduction : Can yield alcohols or other reduced forms.

- Substitution : Involves replacing functional groups with others.

Case Studies

Several studies have explored the biological activity and therapeutic potential of 2-CPC:

- In Vitro Studies : Laboratory experiments demonstrated that 2-CPC effectively inhibits peptidase IV activity in cell cultures, leading to significant improvements in insulin secretion compared to control groups.

- Animal Models : In diabetic rat models, administration of 2-CPC resulted in lower blood glucose levels and improved metabolic parameters, supporting its potential as a therapeutic agent for diabetes management .

Comparative Analysis

To better understand the uniqueness of 2-CPC, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Formula | Key Features |

|---|---|---|

| Cyclopentanone | C₅H₈O | Precursor for synthesizing 2-CPC |

| 2-Pentylidenecyclopentanone | C₁₀H₁₂O | Intermediate in synthesis processes |

| 2-Pentylcyclopent-2-en-1-one | C₁₀H₁₂O | Related structure formed through isomerization |

The bicyclic nature of 2-CPC imparts distinct reactivity compared to these similar compounds, enhancing its value in organic synthesis and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopentylidenecyclopentanone, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves cyclization or ketone functionalization under controlled conditions (e.g., acid-catalyzed intramolecular aldol condensation). To ensure reproducibility:

- Document reaction parameters (temperature, solvent, catalyst) in detail, including deviations from literature procedures .

- Characterize intermediates and final products using NMR, IR, and mass spectrometry. For novel compounds, provide full spectral data and purity analysis (e.g., HPLC) .

- Include step-by-step protocols in the main manuscript or supplementary materials to enable replication .

Q. What spectroscopic techniques are prioritized for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques : H/C NMR (to confirm cyclopentylidene structure and stereochemistry), IR (ketone C=O stretch ~1700 cm), and high-resolution mass spectrometry (to verify molecular formula) .

- Resolving Contradictions :

- Repeat experiments to rule out instrumental errors.

- Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline) or computational simulations (DFT for predicted NMR shifts) .

- Compare data with structurally analogous compounds in databases (e.g., ATR library indices) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers under inert atmosphere to prevent degradation; monitor for discoloration or precipitate formation over time .

- Dispose of waste via certified chemical disposal services, adhering to federal and local regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Employ design of experiments (DoE) to systematically vary catalysts (e.g., Lewis acids), solvents, and temperatures .

- Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify bottlenecks .

- Analyze byproducts via GC-MS or LC-MS to refine purification strategies (e.g., column chromatography gradients) .

Q. What computational approaches validate the stereochemistry and electronic properties of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Simulate IR/Raman spectra using software like Gaussian or ORCA to confirm functional group assignments .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder or Michael addition reactions .

Q. How does prolonged storage impact the stability of this compound, and what analytical methods detect degradation products?

- Methodological Answer :

- Conduct accelerated stability studies under varying temperatures/humidity levels, analyzing samples via:

- HPLC-UV/HRMS to identify degradation impurities (e.g., oxidation byproducts) .

- TGA/DSC to assess thermal decomposition profiles .

- Update safety data sheets (SDS) with new stability findings and storage recommendations .

Q. What role does this compound play in pharmaceutical intermediates, and how are impurities controlled during synthesis?

- Methodological Answer :

- As a bicyclic ketone, it serves as a precursor in prostaglandin or steroid analog synthesis. Impurity control involves:

- Process Analytical Technology (PAT) : Real-time monitoring of reaction mixtures to minimize side products .

- ICH Guidelines : Quantify impurities via LC-MS/MS, ensuring levels comply with PQRI safety thresholds (e.g., ≤0.1% for genotoxic impurities) .

Q. How can cross-disciplinary approaches (e.g., computational + experimental) resolve contradictions in mechanistic studies of this compound?

- Methodological Answer :

- Combine kinetic isotope effect (KIE) experiments with DFT-based transition state modeling to elucidate reaction pathways .

- Validate computational models using isotopic labeling (C or H) and tandem MS fragmentation patterns .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- Re-examine computational parameters (e.g., solvent effects, basis sets) and refine models using polarizable continuum models (PCM) .

- Perform variable-temperature NMR to assess conformational dynamics affecting spectral assignments .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) involving this compound derivatives?

Properties

IUPAC Name |

2-cyclopentylidenecyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSYNXRPXJZYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCC2=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231794 | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-25-2 | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Bicyclopentyliden]-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ALH95T3QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.